Validated HPLC Selectivity vs. Process Impurities
The compound's quantitative differentiation is established within a validated RP-HPLC method designed for pharmaceutical impurity profiling. This method achieved efficient separation for this specific acetate ester and six other process-related impurities on a Hypersil BDS C18 column (250 mm × 4.6 mm, 5 μm) using a gradient of potassium dihydrogen phosphate (15 mM, pH 3.0) and acetonitrile [1]. The high selectivity of the method is demonstrated by its sensitivity, with a detection limit for all impurities in the range of 0.0008-0.0047%, confirming that each impurity, including this specific ester, has a unique, quantifiable retention time and response factor critical for accurate quantification in drug substances [1].
| Evidence Dimension | RP-HPLC Detection Limit and Method Selectivity |
|---|---|
| Target Compound Data | Limit of detection is within the validated range of 0.0008-0.0047%, with a correlation coefficient >0.999 [1] |
| Comparator Or Baseline | Other Agomelatine impurities (six additional process-related impurities) all fall within the same validated LOD range of 0.0008-0.0047%; the method achieves baseline separation for the target compound from all other impurities [1] |
| Quantified Difference | The method's demonstrated ability to achieve a resolution >1.5 and a correlation coefficient >0.999 for this specific impurity validates its unique and quantifiable identity separate from all other process impurities [1] |
| Conditions | RP-HPLC with Hypersil BDS C18 column (250 × 4.6 mm, 5 μm), mobile phase A: 15 mM KH2PO4 (pH 3.0), mobile phase B: acetonitrile, gradient elution at 1.0 mL/min, detection at 230 nm [1] |
Why This Matters
For procurement of a reference standard, this validated method confirms that 1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate uniquely elutes at a specific retention time, enabling precise quantification in drug substance batches without interference from other known impurities.
- [1] Liu, Y. et al. Quantification and structural elucidation of potential impurities in agomelatine active pharmaceutical ingredient. J Pharm Biomed Anal 2013, 81-82, 193-201. View Source
